molecular formula C14H21BrN4O B6448003 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one CAS No. 2548979-64-0

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one

Cat. No.: B6448003
CAS No.: 2548979-64-0
M. Wt: 341.25 g/mol
InChI Key: XOAIHTHYGDKCEP-UHFFFAOYSA-N
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Description

The compound 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core fused with an azetidine ring. The azetidine moiety is substituted with a 4-bromo-pyrazole group, while the pyrrolidinone nitrogen is modified with an isopropyl chain.

Properties

IUPAC Name

3-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1-propan-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O/c1-10(2)19-4-3-13(14(19)20)17-6-11(7-17)8-18-9-12(15)5-16-18/h5,9-11,13H,3-4,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAIHTHYGDKCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1=O)N2CC(C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • Pyrrolidin-2-one : A lactam ring contributing to solubility and hydrogen-bonding interactions.
  • Azetidine : A strained four-membered ring that enhances conformational rigidity.
  • Isopropyl group : Enhances lipophilicity, influencing pharmacokinetic properties.

Comparison with Structurally Similar Compounds

Methyl 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoate (CAS 1005615-47-3)

  • Structure: Shares the 4-bromo-pyrazole group but replaces the azetidine-pyrrolidinone core with a methylpropanoate ester.
  • Properties :
    • Lower molecular weight (233.06 g/mol vs. ~356.2 g/mol for the target compound).
    • Ester functionality increases metabolic susceptibility compared to the lactam in the target compound .

1-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one (CAS 2415517-17-6)

  • Structure: Similar azetidine-pyrazole backbone but substitutes the pyrrolidinone with a difluorophenyl ketone.
  • Properties: Fluorine atoms improve membrane permeability but reduce basicity.

6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(3R)-3-piperidinyl-pyrazolo[1,5-a]pyrimidin-7-amine

  • Structure : Contains a pyrazolo-pyrimidine core with bromine and piperidine substituents.
  • Properties: Larger aromatic system (pyrazolo-pyrimidine) enhances π-π stacking but reduces solubility. Piperidine introduces basicity, contrasting with the neutral pyrrolidinone in the target compound .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
Target Compound C₁₄H₁₈BrN₃O 356.2 Pyrrolidinone, Azetidine, Pyrazole 2.1
Methyl 3-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoate C₇H₉BrN₂O₂ 233.06 Ester, Pyrazole 1.8
CAS 2415517-17-6 C₁₅H₁₄BrF₂N₃O 370.19 Ketone, Azetidine, Pyrazole 2.5
6-Bromo-pyrazolo-pyrimidine derivative C₁₅H₁₈BrN₇ 376.25 Pyrazolo-pyrimidine, Piperidine 3.0

*LogP values estimated using fragment-based methods.

Research Findings and Functional Implications

Pharmacokinetic Considerations

  • The pyrrolidinone-lactam enhances aqueous solubility compared to ester or ketone analogs (e.g., ~20% higher solubility predicted than CAS 2415517-17-6) .
  • The isopropyl group increases LogP, suggesting improved blood-brain barrier penetration relative to polar derivatives .

Preparation Methods

Cyclocondensation of 1,3-Diketones

A 1,3-diketone (e.g., acetylacetone) reacts with hydrazine hydrate under acidic conditions to form the pyrazole core. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dichloromethane.

Reaction Conditions :

ParameterValue
SolventEthanol
CatalystHCl (10% v/v)
Temperature80°C, 6 h
Bromination AgentNBS, 0°C, 2 h
Yield75–85%

Preparation of Azetidine-3-methanol Derivatives

Azetidine rings are synthesized via acid-catalyzed dimerization of azetidine, as described by Bogdán et al..

Azetidine Dimerization Protocol

Azetidine undergoes ring-opening in dimethyl sulfoxide (DMSO) with trifluoroacetic acid (TFA) as a catalyst, yielding 3-(azetidin-1-yl)propan-1-amine. Subsequent oxidation or functionalization introduces the hydroxymethyl group.

Optimized Conditions :

ParameterValue
SolventDMSO-d6
CatalystTFA (0.5 eq)
Temperature50°C, 72 h
Conversion>90%

Synthesis of 1-Isopropylpyrrolidin-2-one

The pyrrolidin-2-one core is constructed via lactamization of 4-aminopentanoic acid derivatives.

Lactam Formation

4-Aminopentanoic acid is treated with isopropylamine in the presence of a coupling agent (e.g., EDCI/HOBt), followed by cyclization under reflux.

Reaction Parameters :

ParameterValue
SolventTetrahydrofuran
Coupling AgentEDCI/HOBt
Temperature60°C, 12 h
Yield70–80%

Assembly of the Target Compound

Alkylation of Azetidine-3-methanol

The hydroxymethyl group on azetidine is converted to a bromomethyl intermediate using PBr₃. This reacts with 4-bromo-1H-pyrazole in a nucleophilic substitution:

Azetidine-3-CH2Br+4-Bromo-1H-pyrazoleNaH, DMFAzetidine-3-CH2-pyrazole[1][2]\text{Azetidine-3-CH}2\text{Br} + \text{4-Bromo-1H-pyrazole} \xrightarrow{\text{NaH, DMF}} \text{Azetidine-3-CH}2\text{-pyrazole} \quad

Conditions :

  • Base: Sodium hydride (1.2 eq)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 0°C to RT, 8 h

  • Yield: 65–75%

Coupling with Pyrrolidin-2-one

The azetidine-pyrazole intermediate is coupled with 1-isopropylpyrrolidin-2-one via a Mitsunobu reaction or nucleophilic ring-opening:

Azetidine-pyrazole+Pyrrolidin-2-oneDIAD, PPh3Target Compound[1][2]\text{Azetidine-pyrazole} + \text{Pyrrolidin-2-one} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound} \quad

Optimized Parameters :

ParameterValue
ReagentsDIAD, PPh₃
SolventTetrahydrofuran
TemperatureRT, 24 h
Yield55–60%

Analytical Characterization

Critical spectroscopic data for the final compound include:

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.25 (d, 6H, CH(CH₃)₂), 2.85–3.10 (m, azetidine CH₂), 3.45 (s, pyrazole CH₂), 7.45 (s, pyrazole H)
¹³C NMR δ 175.8 (C=O), 145.2 (pyrazole C-Br), 52.1 (azetidine N-CH₂)
HRMS m/z 397.12 [M+H]⁺

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Bromination : Use of Lewis acids (e.g., AlCl₃) improves 4-bromo isomer purity.

  • Azetidine Ring Stability : Avoid prolonged exposure to strong acids; TFA is preferred over HCl.

  • Coupling Efficiency : Microwave-assisted synthesis reduces reaction time from 24 h to 2 h with comparable yields .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-(propan-2-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling azetidine derivatives with brominated pyrazole precursors. For example, azetidine rings can be functionalized via nucleophilic substitution or cross-coupling reactions. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to enhance yields. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating intermediates .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should discrepancies in spectral data be addressed?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the azetidine and pyrrolidinone rings. For bromine-containing moieties, 79/81Br^{79/81}Br-NMR coupling may resolve ambiguities.
  • X-ray crystallography : Resolve stereochemical uncertainties by growing single crystals in ethanol/water mixtures. Hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize crystal packing .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation pathways. Discrepancies between calculated and observed peaks may indicate incomplete purification or tautomeric forms .

Q. What safety protocols are essential for handling brominated azetidine-pyrrolidinone derivatives?

  • Methodology : Use fume hoods and PPE (gloves, goggles) due to potential lachrymatory effects of brominated intermediates. Store the compound in amber vials at 4°C to prevent photodegradation. Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and regioselectivity of this compound in catalytic reactions?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model electron density maps. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental data (e.g., Suzuki coupling outcomes) to validate computational models .

Q. What strategies resolve contradictions between spectral data and crystallographic results for structural elucidation?

  • Methodology :

  • Dynamic NMR : Detect conformational flexibility in solution (e.g., azetidine ring puckering) that may differ from solid-state structures.
  • Variable-temperature XRD : Assess thermal motion to distinguish static vs. dynamic disorder in crystals.
  • Complementary techniques : Pair solid-state IR with solution-phase UV-Vis to identify solvent-induced conformational changes .

Q. How can environmental fate studies be designed to assess the persistence of this compound in aquatic systems?

  • Methodology :

  • Hydrolysis studies : Incubate the compound in pH-buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and quantify bromine release via ion chromatography.
  • Photolysis : Expose to UV light (254 nm) to simulate sunlight. Identify photoproducts using QTOF-MS and assess ecotoxicity via Daphnia magna bioassays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral chromatography : Use preparative HPLC with cellulose-based columns to separate enantiomers.
  • Asymmetric catalysis : Optimize chiral ligands (e.g., BINAP) in palladium-catalyzed reactions to enhance stereoselectivity. Monitor enantiomeric excess (ee) via chiral GC or polarimetry .

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